molecular formula C23H13NO B14213307 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-58-3

2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14213307
CAS No.: 823227-58-3
M. Wt: 319.4 g/mol
InChI Key: PVGKTVSSULEQPT-UHFFFAOYSA-N
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Description

2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

823227-58-3

Molecular Formula

C23H13NO

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-[2-[2-(3-hydroxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C23H13NO/c24-17-22-10-4-3-9-21(22)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-23(25)16-18/h1-11,16,25H

InChI Key

PVGKTVSSULEQPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)O)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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